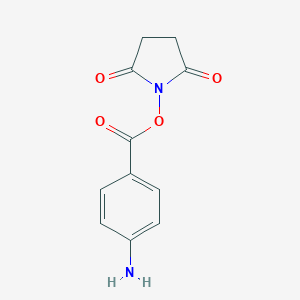
Tetrahydroepiberberine
Overview
Description
Tetrahydroepiberberine is an isoquinoline alkaloid isolated from the plant Corydalis impatiens. This compound has garnered attention due to its diverse biological activities, including antifungal properties and selective inhibition against the parainfluenza-3 virus .
Mechanism of Action
Target of Action
Tetrahydroepiberberine is an isoquinoline alkaloid that has been found to have antifungal and selective inhibition against the PI-3 virus . It is also known to affect P-glycoprotein-mediated efflux capacity , which plays a crucial role in drug absorption and distribution .
Mode of Action
The compound interacts with its targets, primarily P-glycoprotein, and affects their function. P-glycoprotein undergoes large-scale conformational changes when transporting substrates, and these changes might strongly affect the binding specificity of this compound .
Biochemical Pathways
This compound is part of the protoberberine alkaloids (PAs) group, which share the same protoberberine skeleton and are present in many plants . The biosynthetic pathway of this compound involves various enzymes, including CcCYP719A1, which could install a methylenedioxy bridge on either ring A or ring D of the protoberberine backbone .
Pharmacokinetics
Studies on similar compounds suggest that they exhibit dose-proportional pharmacokinetics, with large tissue-to-plasma concentration ratios indicating considerable tissue distribution . High concentrations of these compounds in the stomach and small intestine suggest potent gastroprokinetic activity .
Result of Action
The antifungal and selective inhibition against the PI-3 virus activities of this compound suggest that it could potentially be used in the treatment of certain fungal infections and viral diseases . Its interaction with P-glycoprotein could also influence the absorption and distribution of other drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the plant source from which it is derived can impact its concentration and efficacy
Biochemical Analysis
Biochemical Properties
Tetrahydroepiberberine interacts with various enzymes, proteins, and other biomolecules. It has been found to be active against the fungus C. albicans and several bacteria, including E. coli, P. aeruginosa, P. mirabilis, K. pneumoniae, A. baumannii, S. aureus, and B. subtilis
Cellular Effects
It has been found to inhibit the cytopathogenic effect of parainfluenza-3 (PI-3) virus in Vero cells . It also decreases the viability of HaCaT keratinocytes . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydroepiberberine typically involves the reduction of berberine or its derivatives. One common method includes the catalytic hydrogenation of berberine in the presence of a palladium catalyst under hydrogen gas. The reaction conditions often involve a solvent such as ethanol or methanol, and the process is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is typically ensured through crystallization and chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Tetrahydroepiberberine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound back to berberine or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: Various substitution reactions can occur on the isoquinoline ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted isoquinoline compounds .
Scientific Research Applications
Chemistry
In chemistry, Tetrahydroepiberberine is used as a precursor for the synthesis of other isoquinoline alkaloids. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology
Biologically, this compound has shown significant antifungal activity against Candida albicans and antibacterial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus .
Medicine
In medicine, this compound is being studied for its potential antiviral properties, particularly against the parainfluenza-3 virus. Its selective inhibition of this virus makes it a promising candidate for antiviral drug development .
Industry
Industrially, this compound is used in the development of natural product libraries and bioactive compound libraries for drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Tetrahydroberberine: Another isoquinoline alkaloid with similar biological activities, including dopamine receptor antagonism and gastrointestinal motility enhancement.
Berberine: The oxidized form of Tetrahydroepiberberine, known for its broad-spectrum antimicrobial and anti-inflammatory properties.
Uniqueness
This compound is unique due to its selective inhibition of the parainfluenza-3 virus, which is not commonly observed in other isoquinoline alkaloids. Additionally, its antifungal activity against Candida albicans at low concentrations highlights its potential as a potent antifungal agent .
Properties
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEHVAXMSWXKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959635 | |
| Record name | 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38853-67-7 | |
| Record name | (±)-Sinactine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38853-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sinactin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038853677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tetrahydroepiberberine and where is it found?
A1: this compound, also known as Sinactine, is a protoberberine-type alkaloid. It's primarily found in the roots of the plant Sinomenium acutum, a traditional Chinese medicinal herb. [, ]
Q2: What is the molecular formula and structure of this compound?
A2: this compound has the molecular formula C20H21NO4. Its structure consists of four rings: a benzene ring with attached hydroxyl and methoxyl groups, two piperidine rings adopting half-chair conformations, and an N-methyl tetrahydrofuran ring. [, ]
Q3: Are there any analytical methods available to quantify this compound in plant material?
A3: Yes, researchers have successfully developed and validated High-Performance Liquid Chromatography (HPLC) methods for simultaneous quantification of various isoquinoline alkaloids, including this compound, in plants like Corydalis impatiens and Sinomenium acutum. [, ]
Q4: Has the fluorescence of this compound been studied?
A4: Yes, studies on the fluorescence spectra of berberine series alkaloids, including this compound, have been conducted. Notably, this compound exhibits a unique fluorescence spectrum with two wavy bands, unlike the single-peak spectra observed in most other alkaloids of this series. []
Q5: Is there any structural information available for this compound?
A5: The crystal structure of this compound has been determined using X-ray diffraction analysis. This data provides detailed information about the molecule's three-dimensional conformation and bond lengths, contributing to the understanding of its interactions and properties. []
Q6: Beyond Sinomenium acutum, are there other plant sources for this compound?
A6: Yes, this compound has also been identified in Corydalis impatiens, further highlighting its presence in different plant species utilized in traditional medicine. []
Q7: What is the historical context of this compound research?
A7: Early research, dating back to at least the mid-20th century, focused on elucidating the chemical structure and synthesis of this compound, showcasing a continued interest in understanding its properties. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


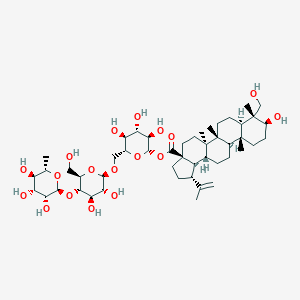


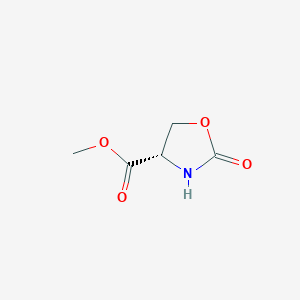
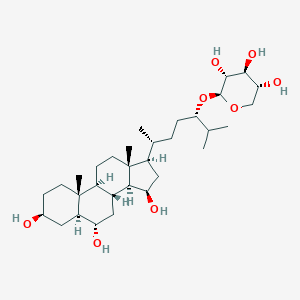

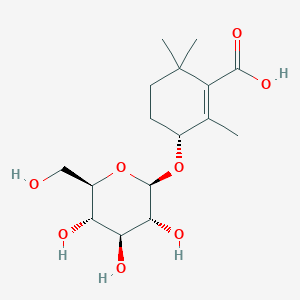
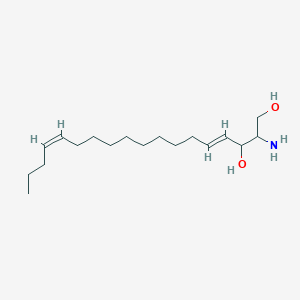
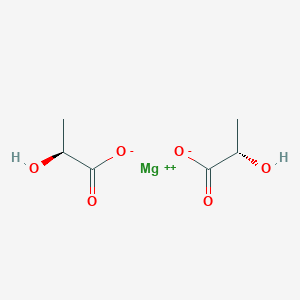
![(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide](/img/structure/B150541.png)
